N-(4-bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
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Description
N-(4-bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H13BrFN3O2S and its molecular weight is 458.31. The purity is usually 95%.
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Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
- Study: Research by Gangjee et al. (2008) focused on compounds as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. The study indicated that the 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffold is highly conducive to dual human TS-DHFR inhibitory activity.
Antimicrobial and Antituberculosis Activity
- Study: Soni and Patel (2017) synthesized derivatives of this compound and evaluated them for antimicrobial and antituberculosis activity. The study found that these compounds showed good antibacterial, antifungal, and antituberculosis activity.
Antimicrobial Profile
- Study: Research by Fuloria et al. (2014) involved synthesizing derivatives of this compound and evaluating their antibacterial and antifungal activities.
Radiosynthesis for PET Imaging
- Study: Dollé et al. (2008) focused on the radiosynthesis of derivatives for imaging the translocator protein with PET (positron emission tomography), indicating potential applications in neuroimaging.
Antitumor Activity
- Study: Hafez and El-Gazzar (2017) synthesized and evaluated the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. These compounds showed potent anticancer activity on various human cancer cell lines.
Anti-Inflammatory Activity
- Study: Sunder and Maleraju (2013) synthesized derivatives for potential anti-inflammatory applications. Some derivatives showed significant anti-inflammatory activity.
Interaction with Bovine Serum Albumin
- Study: Meng et al. (2012) investigated the interactions of p-hydroxycinnamic acid amides, which are structurally related, with bovine serum albumin through fluorescence and UV–vis spectral studies.
Antiviral Potential
- Study: Mary et al. (2020) explored the antiviral potency of a related molecule against SARS-CoV-2 protein, suggesting potential applications in antiviral research.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrFN3O2S/c21-13-6-7-16(15(22)8-13)24-17(26)9-25-11-23-18-14(10-28-19(18)20(25)27)12-4-2-1-3-5-12/h1-8,10-11H,9H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRDQJSDEJSLTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.